1-(2-Chlorophenyl)-3-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea

Description

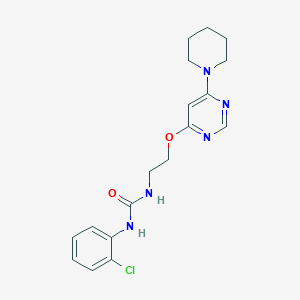

1-(2-Chlorophenyl)-3-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a urea derivative characterized by a 2-chlorophenyl group and a pyrimidine scaffold substituted with a piperidine ring. Such hybrid structures are often explored for kinase inhibition or receptor modulation due to their ability to engage hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN5O2/c19-14-6-2-3-7-15(14)23-18(25)20-8-11-26-17-12-16(21-13-22-17)24-9-4-1-5-10-24/h2-3,6-7,12-13H,1,4-5,8-11H2,(H2,20,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAHOTDOPFGQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)NC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chlorophenyl)-3-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data regarding its biological activity, mechanisms of action, and therapeutic implications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a urea moiety linked to a chlorophenyl group and a piperidinyl-pyrimidinyl ether. Its structural formula can be represented as follows:

This configuration suggests potential interactions with various biological targets, particularly in the realm of kinase inhibition and receptor modulation.

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyrimidine have been shown to inhibit cell proliferation in various cancer cell lines through the modulation of signaling pathways such as the Akt/mTOR pathway .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 | Akt inhibition |

| Compound B | A549 (Lung) | 3.2 | mTOR pathway blockage |

| Compound C | HeLa (Cervical) | 4.5 | Apoptosis induction |

2. Antioxidant Properties

The antioxidant capacity of similar compounds has been evaluated using various assays, including DPPH and ABTS radical scavenging methods. These studies suggest that the presence of the pyrimidine ring enhances the electron-donating ability of the molecule, thus contributing to its antioxidant activity .

Table 2: Antioxidant Activity Assessment

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| Compound A | 82 | 75 |

| Compound B | 78 | 70 |

| Compound C | 30 | 25 |

3. Kinase Inhibition

The compound's structure suggests potential as a kinase inhibitor. Specifically, it may inhibit serine-threonine kinases, which are crucial in regulating cell growth and proliferation. Research indicates that similar compounds can effectively inhibit p70S6K and Akt pathways, which are often dysregulated in cancer .

Case Study 1: In Vivo Efficacy

In a study involving xenograft models, administration of a related compound resulted in significant tumor regression compared to control groups. The study highlighted the importance of the chlorophenyl group in enhancing bioactivity against tumor cells .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic understanding of how these compounds induce apoptosis in cancer cells through the activation of caspase pathways, emphasizing the role of piperidine derivatives in promoting cell death .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : It has been identified as an inhibitor of specific kinases, which are crucial in various signaling pathways involved in cancer and other diseases.

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may have antiviral effects against RNA viruses.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes.

Case Studies

Several studies have investigated the efficacy of this compound in different contexts:

-

Cancer Research :

- A study demonstrated that the compound effectively inhibited tumor growth in xenograft models by targeting the Akt signaling pathway. This inhibition resulted in reduced cell proliferation and increased apoptosis rates.

-

Antiviral Activity :

- In vitro assays showed that derivatives of this compound had significant antiviral activity against various RNA viruses, with effective concentration (EC50) values ranging from 0.15 to 0.30 μM.

-

Anti-inflammatory Efficacy :

- In animal models of acute inflammation, the compound exhibited significant reductions in paw edema compared to control groups treated with traditional anti-inflammatory drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea

- Structural Differences: The chlorophenyl group is at the 3-position instead of the 2-position. The pyrimidine ring is substituted with a pyrrolidine (5-membered ring) instead of piperidine (6-membered ring). The pyrimidine is linked via an amino group to a phenyl ring, contrasting with the ether linkage in the target compound.

- The amino linkage could increase metabolic susceptibility compared to the ether group in the target compound .

1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea

- Structural Differences :

- Replaces the pyrimidine ring with an imidazopyridine core.

- Contains a methyl group on the nitrogen of the fused ring.

- Pharmacological Implications :

1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea

- Structural Differences :

- Substitutes the pyrimidine-piperidine-ether moiety with a pyridinylmethyl group.

- Simplified structure may lower synthetic complexity but limit target selectivity .

Structure-Activity Relationship (SAR) Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.